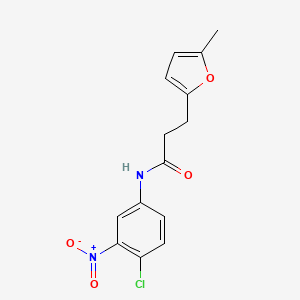![molecular formula C9H14N2O3S2 B2413394 [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine CAS No. 944894-80-8](/img/structure/B2413394.png)
[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine” is a chemical compound with the molecular formula C9H14N2O3S2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 262.35 . The exact structure would require more specific information or experimental data which is not available in the current search results.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 262.35 . More specific physical and chemical properties are not available in the current search results.Scientific Research Applications
Synthesis and Potential in Inhibiting Tumor Necrosis Factor
A study by Lei et al. (2017) focused on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. This research demonstrates the potential therapeutic applications of such compounds in oncology and inflammation-related diseases (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Applications
Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. They found these compounds to exhibit significant antibacterial and antifungal effects, particularly against gram-positive strains, highlighting their potential as new antimicrobial agents (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Water Soluble Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) developed a compound that acts as a high affinity, orally active neurokinin-1 receptor antagonist. This compound, due to its solubility in water and efficacy in pre-clinical tests, shows promise for clinical applications in treating conditions like emesis and depression (Harrison et al., 2001).
Antiprotozoal Properties
Verge and Roffey (1975) reported that 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole exhibited moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice. This suggests the potential of such compounds in developing treatments for protozoal infections (Verge & Roffey, 1975).
Pharmaceutical Applications
Bushuieva et al. (2022) studied 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine for its mutagenic effects with predicted carcinogenicity. The findings indicate its potential for developing new pharmaceuticals with antifungal activity (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-morpholin-4-ylsulfonylthiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c10-7-8-9(1-6-15-8)16(12,13)11-2-4-14-5-3-11/h1,6H,2-5,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHMDFJDXBKLAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
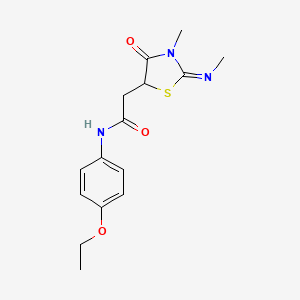
![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)
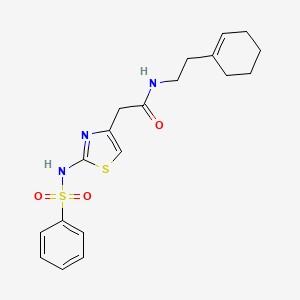
![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)
![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)
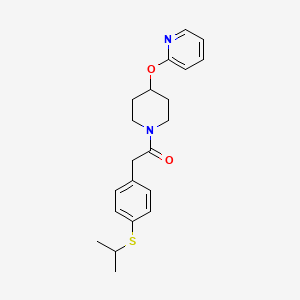
![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)
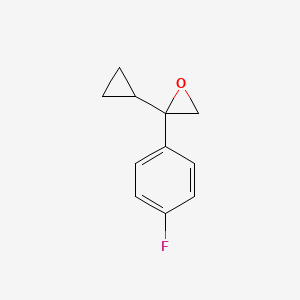


![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)
